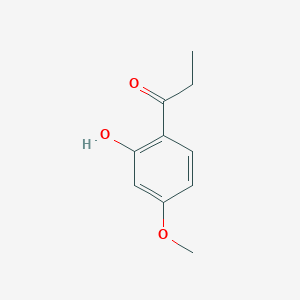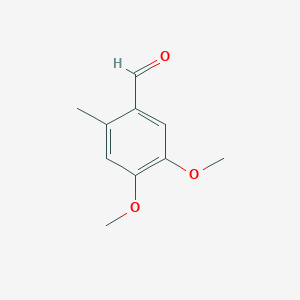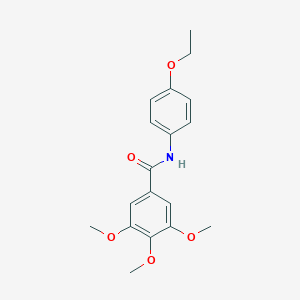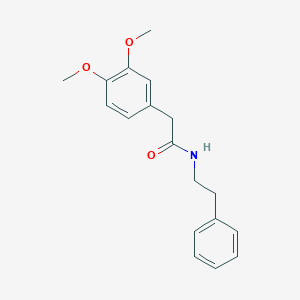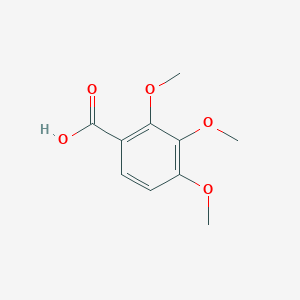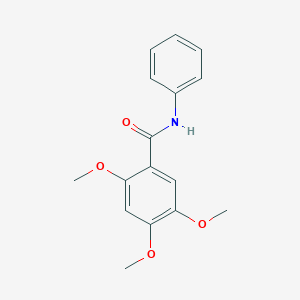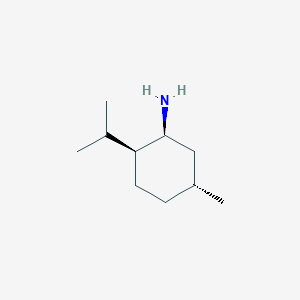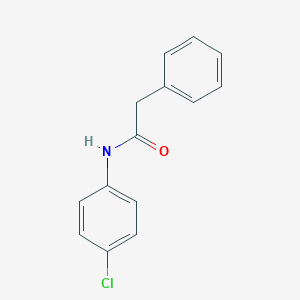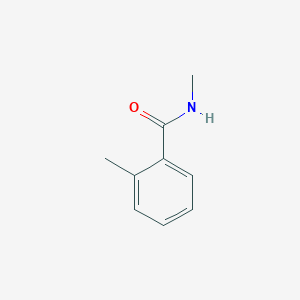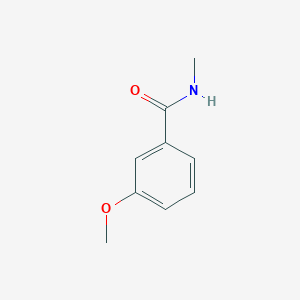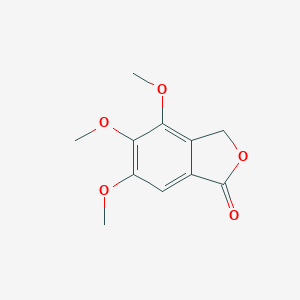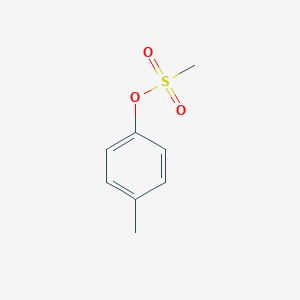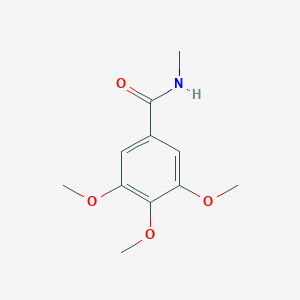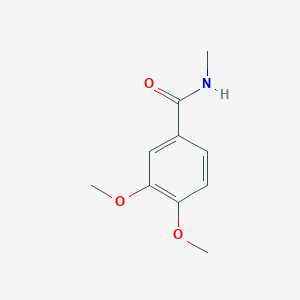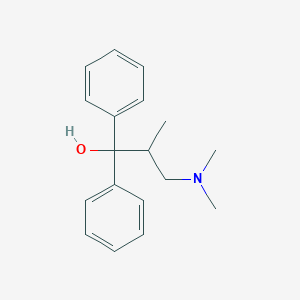
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. In
Mecanismo De Acción
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This binding leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the drug.
Efectos Bioquímicos Y Fisiológicos
DMMDA-2 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It also affects the levels of neurotransmitters in the brain, leading to changes in mood, perception, and consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the effects of psychoactive drugs. However, DMMDA-2 also has several limitations. It is a controlled substance that requires special permits to handle, and it can be difficult to obtain in large quantities. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent. Additionally, research could focus on the development of new psychoactive compounds based on the structure of DMMDA-2, which could have improved therapeutic properties and fewer side effects.
Conclusion
DMMDA-2 is a psychoactive compound that has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is believed to involve the binding of serotonin receptors in the brain. While it has several advantages for use in lab experiments, it also has several limitations, including its controlled substance status and psychoactive effects. Future research could explore its potential as a therapeutic agent and the development of new psychoactive compounds based on its structure.
Métodos De Síntesis
DMMDA-2 is synthesized by the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and aluminum amalgam. The reaction takes place in anhydrous ether and produces DMMDA-2 as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations, changes in perception, and altered states of consciousness. DMMDA-2 has been used to study the effects of psychoactive drugs on the brain and to investigate the mechanisms of action of these drugs.
Propiedades
Número CAS |
2260-37-9 |
|---|---|
Nombre del producto |
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3 |
Clave InChI |
IFCVOBDIZQICIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



